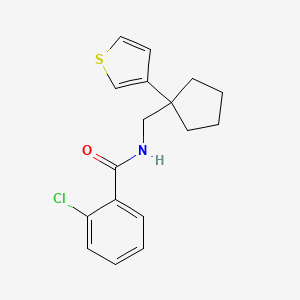

2-chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide

Description

2-Chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a benzamide derivative featuring a thiophene-substituted cyclopentylmethyl backbone. Its structural uniqueness arises from the combination of a chloro-substituted benzamide core, a cyclopentyl ring, and a thiophene heterocycle.

Properties

IUPAC Name |

2-chloro-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNOS/c18-15-6-2-1-5-14(15)16(20)19-12-17(8-3-4-9-17)13-7-10-21-11-13/h1-2,5-7,10-11H,3-4,8-9,12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCVDUMBXSOBJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC=CC=C2Cl)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with a cyclopentylamine derivative, followed by the introduction of the thiophene ring through a coupling reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide group can be reduced to form amines.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the benzamide group can produce the corresponding amine.

Scientific Research Applications

2-chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Critical Analysis of Limitations and Opportunities

- Steric vs. Electronic Balance : The cyclopentyl group may limit applications in catalysis, but the thiophene’s electronic effects could be exploited in photochemical or conductive materials.

- Lack of Direct Data : Existing studies on analogs (e.g., L1–L3) provide a framework for hypothesizing properties, but experimental validation is needed.

Biological Activity

The compound 2-chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article compiles various research findings, case studies, and biological assays to elucidate its biological activity.

Chemical Structure and Properties

The chemical structure of 2-chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide can be described as follows:

- Molecular Formula : C_{15}H_{16}ClN_{1}O

- Molecular Weight : 273.75 g/mol

- IUPAC Name : 2-chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide

Research indicates that compounds with similar structures often exhibit anticancer properties through mechanisms such as tubulin polymerization inhibition and apoptosis induction. For instance, studies on related thiophene derivatives have shown their ability to induce cell cycle arrest and apoptosis in various cancer cell lines by activating caspases and disrupting microtubule dynamics .

Anticancer Properties

The anticancer activity of 2-chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide has been evaluated through various assays:

-

Cell Proliferation Assays :

- The compound was tested against several cancer cell lines, demonstrating significant growth inhibition. For example, it exhibited a GI50 (50% growth inhibition concentration) in the low micromolar range against A549 lung cancer cells.

- Comparative studies showed that it outperformed standard chemotherapeutics like nocodazole in specific cell lines, indicating its potential as a broad-spectrum anticancer agent .

- Mechanistic Studies :

Toxicity Profile

In addition to its efficacy, the toxicity profile of the compound was assessed:

- The compound exhibited low cytotoxicity with LC50 (lethal concentration for 50% of cells) values exceeding 70 μM across multiple tested cell lines. This suggests a favorable safety margin for potential therapeutic applications .

Data Tables

| Cell Line | GI50 (µM) | LC50 (µM) | Mechanism |

|---|---|---|---|

| A549 | 1.06 | >70 | Apoptosis induction |

| OVACAR-4 | 2.01 | >70 | Tubulin polymerization |

| CAKI-1 | 0.69 | >70 | Cell cycle arrest |

| T47D | 0.362 | >70 | Caspase activation |

Case Studies

A notable study involved the evaluation of this compound's efficacy in an in vivo model using CT26 murine tumors. The results indicated a significant reduction in tumor volume compared to untreated controls, supporting its potential as an effective chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.